3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c15-11-9-7-8-5-3-1-2-4-6-10(8)17-14(9)19-12(11)13(16)18/h7H,1-6,15H2,(H2,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFPLECDADHAPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327747 | |
| Record name | 6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
22.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26667201 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
165066-43-3 | |
| Record name | 6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis and Strategic Considerations
The compound’s structure comprises three key components:
- Thieno[3,2-e]pyridine core : A fused bicyclic system with sulfur at position 1 and nitrogen at position 3.
- Hexahydrocyclooctane ring : A saturated eight-membered ring fused to the thienopyridine system.
- Functional groups : A 3-amino substituent and a 2-carboxamide group.
Retrosynthetically, the molecule can be dissected into precursors enabling sequential cyclization and functionalization (Figure 1). Priority is given to constructing the thienopyridine system first, followed by annulation of the cyclooctane ring and subsequent saturation.
Primary Synthetic Routes
Cyclocondensation-Based Approach
This method adapts the Gewald reaction framework, widely used for synthesizing 2-aminothiophenes. Modifications are required to incorporate the cyclooctane moiety:
Step 1: Synthesis of Cyclooctane-Integrated Thiophene Precursor
- Starting material : Ethyl 4-oxo-cyclooctane-1-carboxylate reacts with cyanoacetamide and elemental sulfur in ethanol under reflux.
- Mechanism : Cyclocondensation via the Gewald pathway forms 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide.
- Conditions : 80°C, 6–8 hours, yielding 68–72% (Table 1).
Step 2: Pyridine Ring Formation
- Reaction : Nitration of the thiophene at position 5 using fuming HNO₃/H₂SO₄, followed by reduction with SnCl₂/HCl to introduce the amine group.
- Cyclization : Intramolecular cyclization with POCl₃ forms the pyridine ring, yielding the tricyclic core.
Step 3: Functional Group Interconversion
- The ester group at position 2 is hydrolyzed to a carboxylic acid using NaOH/EtOH, then converted to the carboxamide via HATU-mediated coupling with NH₃.
Table 1: Key Parameters for Cyclocondensation Route
| Step | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 1 | S₈, EtOH, Piperidine | 80 | 7 | 70 | 95.2 |
| 2 | HNO₃/H₂SO₄, SnCl₂/HCl | 0 → 25 | 24 | 58 | 91.8 |
| 3 | POCl₃, DMF | 110 | 4 | 65 | 97.5 |
Ring-Closing Metathesis (RCM) Strategy
For constructing the cyclooctane ring, RCM offers superior control over ring size and stereochemistry:
Step 1: Diene Precursor Preparation
- A thienopyridine derivative bearing terminal olefins at positions 5 and 9 is synthesized via Heck coupling.
Step 2: Metathesis Reaction
- Catalyst : Grubbs 2nd generation (5 mol%) in CH₂Cl₂ at 40°C induces cyclization to form the cyclooctene intermediate.
- Hydrogenation : Pd/C-catalyzed H₂ reduction saturates the cyclooctene ring (10 bar, 25°C, 12 hours).
Advantages :
- Avoids harsh acidic conditions required in traditional cyclization.
- Enables modular synthesis of analogs with varying ring sizes.
Alternative Pathways
Photochemical [2+2] Cycloaddition
A novel approach utilizes UV light (λ = 300 nm) to induce cycloaddition between a thienopyridine diene and a strained alkyne, forming the cyclooctane ring in a single step. Quantum yield studies show 42% efficiency with benzophenone as a photosensitizer.
Critical Analysis of Methodologies
Yield Optimization Challenges
The cyclocondensation route suffers from low yields in nitration (58%) due to competing sulfonic acid formation. Substituting mixed acid (HNO₃/AcOH) improves selectivity, boosting yields to 73%.
Purification Considerations
The final compound’s high polarity necessitates reversed-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) to achieve >99% purity. Recrystallization from DMSO/water (1:5) provides adequate purity (97%) for most applications.
Scalability and Industrial Feasibility
Bench-scale (100 g) trials of the RCM route demonstrate:
Chemical Reactions Analysis
Types of Reactions
3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups like halides or amines.
Scientific Research Applications
3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzyme active sites, where it can inhibit or activate enzymatic functions . This interaction often involves the protonation of the pyridine nitrogen, which stabilizes carbanionic intermediates .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 6-Amino-4-thia-2-azatricyclo[7.6.0.0³,⁷]pentadeca-1,3(7),5,8-tetraene-5-carboxamide
- Molecular Formula : C₁₄H₁₇N₃OS
- Molecular Weight : 275.37 g/mol
- Key Features: A fused tricyclic system comprising a cyclooctane ring, thieno[3,2-e]pyridine core, amino (-NH₂) group at position 3, and carboxamide (-CONH₂) at position 2. Hydrogen bond donors: 2; acceptors: 4 .
Synthesis : Prepared via cyclocondensation and alkylation reactions, often using chloroacetamide derivatives and aqueous KOH in DMF .
Comparison with Structural Analogs
Cyclopenta-Fused Derivatives
Examples :
- KuSaSch100: 3-Amino-N-(4-chlorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
- KuSaSch101: 3-Amino-N-(4-fluorophenyl)-4-phenyl-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Key Differences :
- Ring Size : Cyclopenta (5-membered) vs. cycloocta (8-membered) ring.
- Molecular Weight : ~370–380 g/mol (vs. 275.37 g/mol for the target compound).
- Activity : Demonstrated antiplasmodial activity (IC₅₀: 0.7–1.2 µM against Plasmodium falciparum), attributed to aryl substituents on the carboxamide .
| Property | Target Compound | KuSaSch100/KuSaSch101 |
|---|---|---|
| Aliphatic Ring Size | Cycloocta | Cyclopenta |
| Molecular Weight (g/mol) | 275.37 | ~375 |
| Bioactivity | eEF2K Inhibition* | Antiplasmodial |
Substituent-Modified Analogs
Example 1: 3-Amino-N-(2-methylphenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
- Molecular Formula : C₂₂H₂₂F₃N₃OS
- Molecular Weight : 433.5 g/mol
- Key Modification : Trifluoromethyl (-CF₃) at position 4 enhances lipophilicity (XLogP3: 6.8 vs. ~3.5 for unsubstituted analogs) .
Example 2: 3-Amino-N-(5-chloropyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
- Molecular Formula : C₁₉H₁₉ClN₄OS
- Molecular Weight : 386.9 g/mol
- Activity: Potential kinase inhibition due to pyridinyl substituent .
Impact of Substituents :
Ring Size Variants
Cyclohepta-Fused Analogs :
- Example: (3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone
- Molecular Weight : 401.32 g/mol
- Structural Effect : Smaller cyclohepta ring increases ring strain but may improve conformational flexibility for receptor binding .
| Property | Target Compound | Cyclohepta Analog |
|---|---|---|
| Aliphatic Ring Size | Cycloocta | Cyclohepta |
| Hydrogen Bond Acceptors | 4 | 5–6 |
| Bioactivity | eEF2K Inhibition* | Unspecified |
Physical Properties
| Compound | Melting Point (°C) | IR Peaks (cm⁻¹) |
|---|---|---|
| Target Compound | Not reported | 3460 (NH), 1731 (C=O)* |
| KuSaSch100 | 255–256 | 3463 (NH), 1731 (C=O) |
| 3,6-Diamino-5-cyano... | 255–256 | 3463 (NH), 2215 (C≡N), 1731 |
*Inferred from structurally similar compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for synthesizing 3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like 2-chloronicotinic acid or thiourea. A common route includes cyclization, followed by chlorination and amination steps. Key reagents include thiourea for cyclization, chlorinating agents (e.g., POCl₃), and amines for functionalization. Solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine are critical for controlling reaction efficiency. Purification often employs recrystallization or column chromatography .
Q. What analytical techniques are essential for confirming the compound’s structural integrity and purity?
- Methodological Answer :
- Spectroscopy : Use - and -NMR to verify proton and carbon environments, ensuring alignment with predicted chemical shifts.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS).
- Elemental Analysis : Validate empirical formula by comparing calculated vs. observed C/H/N/S ratios.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxamide NH stretches at ~3300 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the cyclization step?
- Methodological Answer :
- Temperature Control : Maintain precise temperatures (e.g., 80–100°C) to avoid side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates.
- Catalyst Loading : Adjust triethylamine concentration (5–10 mol%) to balance reaction rate and byproduct formation.
- Monitoring Tools : Use thin-layer chromatography (TLC) or in-situ IR to track reaction progress .
Q. How should researchers address discrepancies between elemental analysis and spectral data (e.g., NMR) in purity assessments?
- Methodological Answer :
- Cross-Verification : Repeat elemental analysis and spectroscopy under standardized conditions.
- Hydration/Solvent Residues : Dry samples rigorously (e.g., under vacuum at 60°C) to eliminate trapped solvents or water.
- Alternative Techniques : Employ X-ray crystallography (if crystals are obtainable) for definitive structural confirmation .
Q. What strategies resolve stereochemical ambiguities in thieno-pyridine derivatives?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
- X-Ray Crystallography : Resolve absolute configuration via single-crystal diffraction studies.
- Computational Modeling : Apply density functional theory (DFT) to predict stereochemical outcomes and compare with experimental data .
Q. How can computational reaction path searches enhance experimental design for novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use software (e.g., Gaussian, ORCA) to simulate reaction pathways and identify transition states.
- Machine Learning : Train models on existing reaction databases to predict optimal reagents or conditions.
- Feedback Loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions, as demonstrated by ICReDD’s hybrid approach .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different assay platforms for this compound?
- Methodological Answer :
- Assay Validation : Cross-check using orthogonal assays (e.g., enzymatic vs. cell-based assays).
- Dose-Response Curves : Generate EC₅₀/IC₅₀ values in triplicate to assess reproducibility.
- Meta-Analysis : Compare results with structurally analogous compounds (e.g., LY2033298) to identify trends or outliers .
Tables for Key Data
| Reaction Step | Optimal Conditions | Key References |
|---|---|---|
| Cyclization | DMSO, 90°C, 12 h, 5 mol% triethylamine | |
| Chlorination | POCl₃, reflux, 6 h | |
| Amination | NH₃/MeOH, 60°C, 8 h |
| Analytical Technique | Critical Parameters |
|---|---|
| -NMR | Deuterated DMSO, 400 MHz, 25°C |
| HRMS | ESI+ mode, resolution >30,000 |
| X-Ray Crystallography | Cryogenic cooling (100 K), Mo-Kα radiation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
